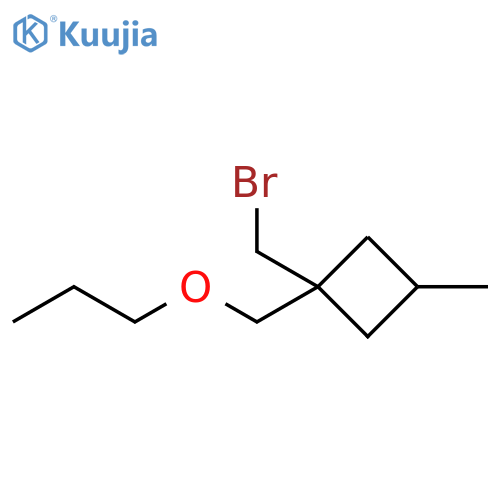

Cas no 2138278-68-7 (Cyclobutane, 1-(bromomethyl)-3-methyl-1-(propoxymethyl)-)

2138278-68-7 structure

商品名:Cyclobutane, 1-(bromomethyl)-3-methyl-1-(propoxymethyl)-

CAS番号:2138278-68-7

MF:C10H19BrO

メガワット:235.161262750626

CID:5288335

Cyclobutane, 1-(bromomethyl)-3-methyl-1-(propoxymethyl)- 化学的及び物理的性質

名前と識別子

-

- Cyclobutane, 1-(bromomethyl)-3-methyl-1-(propoxymethyl)-

-

- インチ: 1S/C10H19BrO/c1-3-4-12-8-10(7-11)5-9(2)6-10/h9H,3-8H2,1-2H3

- InChIKey: YXNSUCGAMXCSEH-UHFFFAOYSA-N

- ほほえんだ: C1(CBr)(COCCC)CC(C)C1

Cyclobutane, 1-(bromomethyl)-3-methyl-1-(propoxymethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-677491-0.05g |

1-(bromomethyl)-3-methyl-1-(propoxymethyl)cyclobutane |

2138278-68-7 | 0.05g |

$1308.0 | 2023-03-11 | ||

| Enamine | EN300-677491-5.0g |

1-(bromomethyl)-3-methyl-1-(propoxymethyl)cyclobutane |

2138278-68-7 | 5.0g |

$4517.0 | 2023-03-11 | ||

| Enamine | EN300-677491-2.5g |

1-(bromomethyl)-3-methyl-1-(propoxymethyl)cyclobutane |

2138278-68-7 | 2.5g |

$3051.0 | 2023-03-11 | ||

| Enamine | EN300-677491-0.5g |

1-(bromomethyl)-3-methyl-1-(propoxymethyl)cyclobutane |

2138278-68-7 | 0.5g |

$1495.0 | 2023-03-11 | ||

| Enamine | EN300-677491-10.0g |

1-(bromomethyl)-3-methyl-1-(propoxymethyl)cyclobutane |

2138278-68-7 | 10.0g |

$6697.0 | 2023-03-11 | ||

| Enamine | EN300-677491-1.0g |

1-(bromomethyl)-3-methyl-1-(propoxymethyl)cyclobutane |

2138278-68-7 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-677491-0.1g |

1-(bromomethyl)-3-methyl-1-(propoxymethyl)cyclobutane |

2138278-68-7 | 0.1g |

$1371.0 | 2023-03-11 | ||

| Enamine | EN300-677491-0.25g |

1-(bromomethyl)-3-methyl-1-(propoxymethyl)cyclobutane |

2138278-68-7 | 0.25g |

$1432.0 | 2023-03-11 |

Cyclobutane, 1-(bromomethyl)-3-methyl-1-(propoxymethyl)- 関連文献

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

2. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

2138278-68-7 (Cyclobutane, 1-(bromomethyl)-3-methyl-1-(propoxymethyl)-) 関連製品

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量